
5-bromo-N-tert-butyl-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-tert-butyl-2-fluorobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is used for a variety of purposes, including as a tool in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-tert-butyl-2-fluorobenzamide is used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to sensitize cancer cells to DNA-damaging agents, making it a potential tool in cancer therapy. Additionally, this compound has been used to study the role of PARP in various biological processes, including inflammation and cell death.
Wirkmechanismus
The mechanism of action of 5-bromo-N-tert-butyl-2-fluorobenzamide involves its inhibition of PARP activity. PARP is an enzyme that plays a role in repairing DNA damage. When DNA damage occurs, PARP is activated and begins to repair the damage. However, if PARP is inhibited, the DNA damage cannot be repaired and the cell may undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP activity. As mentioned, this inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Additionally, PARP has been implicated in various biological processes, including inflammation and cell death. Therefore, the inhibition of PARP by this compound may have implications for the treatment of inflammatory diseases and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its specificity for PARP. This allows researchers to study the role of PARP in various biological processes without affecting other enzymes or pathways. Additionally, the compound's ability to sensitize cancer cells to DNA-damaging agents makes it a potential tool in cancer therapy.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations. Additionally, its specificity for PARP may limit its usefulness in studying other enzymes or pathways that may be involved in DNA repair or other biological processes.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-tert-butyl-2-fluorobenzamide. One area of research is the development of more potent and specific PARP inhibitors for use in cancer therapy. Additionally, the compound's potential role in the treatment of inflammatory diseases and other conditions warrants further investigation. Finally, the use of this compound in combination with other DNA-damaging agents may have implications for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-bromo-N-tert-butyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with tert-butylamine and 1,1,3,3-tetramethylguanidine in the presence of N,N'-dicyclohexylcarbodiimide and bromine. The resulting compound is then purified using column chromatography to yield this compound.
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAJXRDMLBAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




